molecular formula C19H22N2O4 B3861487 Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate

Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate

Cat. No.: B3861487
M. Wt: 342.4 g/mol
InChI Key: VQKGDZNPSGRQKP-UHFFFAOYSA-N
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Description

Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate is a complex organic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the visible-light-induced radical bromination of ethyl 6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate using N-bromosuccinimide (NBS) as an initiator . This reaction is conducted under a 150-W tungsten bulb, leading to the desired monobromo product in good yield. The brominated intermediate can then undergo further reactions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce various quinoline-based compounds with different substituents.

Scientific Research Applications

Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate involves its interaction with molecular targets and pathwaysThe quinoline core structure is known to interact with DNA gyrases and topoisomerases, which are crucial for DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-23-19(22)13-4-6-21(7-5-13)18-8-12(2)14-9-16-17(25-11-24-16)10-15(14)20-18/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKGDZNPSGRQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC3=CC4=C(C=C3C(=C2)C)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate
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Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate
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Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate
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Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate
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Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate
Reactant of Route 6
Ethyl 1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)piperidine-4-carboxylate

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